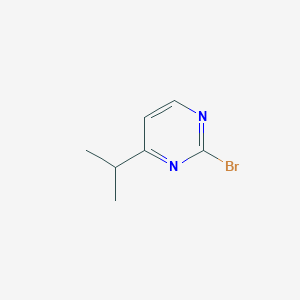
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of 2-methylpent-1-ene with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or other boron-containing compounds.
Substitution: Various substituted dioxaborolane derivatives.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling of boronic acids or esters with halides or pseudohalides. The dioxaborolane ring stabilizes the boron atom, making it more reactive in these coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-tetramethyl-2-(2-methylbut-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-methylhept-1-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific alkene substituent, which can influence its reactivity and stability in various chemical reactions. The presence of the 2-methylpent-1-en-1-yl group provides distinct steric and electronic properties compared to other similar compounds, making it a valuable reagent in specific synthetic applications.
Propriétés
Numéro CAS |
2566594-86-1 |
|---|---|
Formule moléculaire |
C12H23BO2 |
Poids moléculaire |
210.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B6206808.png)
